molecular formula C15H20NO2S- B13055553 (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate

(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate

Cat. No.: B13055553
M. Wt: 278.4 g/mol
InChI Key: PAVDBEYAHLYPFE-UHFFFAOYSA-M
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Description

(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is a synthetic compound with the molecular formula C15H20NO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate nucleic acid splicing, particularly the splicing of pre-mRNA. This modulation occurs through the binding of the compound to components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs) . This interaction can lead to changes in the expression of specific genes, which may contribute to its therapeutic effects.

Comparison with Similar Compounds

(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include 2-aminothiophene and 2-thioxothiazolidin-4-one, which also exhibit diverse biological activities .

Properties

Molecular Formula

C15H20NO2S-

Molecular Weight

278.4 g/mol

IUPAC Name

3-[(4-tert-butylcyclohexylidene)amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H21NO2S/c1-15(2,3)10-4-6-11(7-5-10)16-12-8-9-19-13(12)14(17)18/h8-10H,4-7H2,1-3H3,(H,17,18)/p-1

InChI Key

PAVDBEYAHLYPFE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1CCC(=NC2=C(SC=C2)C(=O)[O-])CC1

Origin of Product

United States

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